Cas no 180465-02-5 (3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid)

3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a structurally unique bicyclic amino acid derivative characterized by its rigid [1.1.1]pentane scaffold. This conformationally constrained framework enhances metabolic stability and binding selectivity, making it valuable in medicinal chemistry and peptide design. The presence of both amino and carboxyl functional groups allows for versatile incorporation into peptide backbones or as a bifunctional building block in organic synthesis. Its stereochemical purity (S-configuration) ensures precise chiral applications. The compound's compact, strained geometry also facilitates exploration of novel physicochemical properties in drug discovery, particularly for targeting spatially restricted biological sites. Its synthetic utility is further underscored by its potential as a bioisostere for conventional amino acids.
3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid structure
180465-02-5 structure
Product Name:3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
CAS No:180465-02-5
MF:C8H11NO4
MW:185.177242517471
MDL:MFCD00949088
CID:4617796
PubChem ID:5311040
Update Time:2025-11-07

3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • CBPG
    • 3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
    • (S)-3-(amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
    • S-(+)-CBPG
    • (S)-(+)-CBPG
    • GTPL3421
    • (R)-3-(amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
    • BDBM50052256
    • FCH4013584
    • OR312475
    • (s)-(+)-2-(3'-carboxybicyclo[1.1.1]pentyl)-glycine
    • 3-((S)-Amino
    • EN300-88066
    • CHEMBL43412
    • UPF 596
    • CS-0078773
    • 3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylicacid
    • 3-((S)-amino(carboxy)methyl)bicyclo(1.1.1)pentane-1-carboxylic acid
    • 180465-02-5
    • 3-(Amino-carboxy-methyl)-bicyclo[1.1.1]pentane-1-carboxylic acid(S-CBPG)
    • Bicyclo[1.1.1]pentane-1-acetic acid, alpha-amino-3-carboxy-, (alphaS)-
    • S-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)glycine
    • MFCD00949088
    • AKOS026740795
    • AS-44366
    • SCHEMBL1308145
    • 3-((S)-Amino-carboxy-methyl)-bicyclo[1.1.1]pentane-1-carboxylic acid
    • A11489
    • Q27088752
    • 3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
    • MDL: MFCD00949088
    • Inchi: 1S/C8H11NO4/c9-4(5(10)11)7-1-8(2-7,3-7)6(12)13/h4H,1-3,9H2,(H,10,11)(H,12,13)/t4-,7?,8?/m1/s1
    • InChI Key: KNSHLWJBSDBBRH-XOJFDHPMSA-N
    • SMILES: OC(C12CC([C@@H](C(=O)O)N)(C1)C2)=O

Computed Properties

  • Exact Mass: 185.06880783g/mol
  • Monoisotopic Mass: 185.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101
  • XLogP3: -3.3

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3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:180465-02-5)3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Order Number:A1073013
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:51
Price ($):827.0
Email:sales@amadischem.com

Additional information on 3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Research Brief on 3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 180465-02-5)

3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 180465-02-5) is a structurally unique bicyclic amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Its rigid bicyclo[1.1.1]pentane scaffold serves as a bioisostere for aromatic rings or tert-butyl groups, offering novel opportunities in drug design. Recent studies highlight its potential as a key building block for peptide mimetics and small-molecule therapeutics targeting protein-protein interactions (PPIs) and enzymatic active sites.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's utility in enhancing metabolic stability and membrane permeability of peptide-based inhibitors. Researchers incorporated 3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid into a thrombin inhibitor scaffold, resulting in a 5-fold improvement in plasma stability compared to conventional analogs while maintaining nanomolar potency. The study utilized X-ray crystallography to confirm the compound's ability to maintain critical hydrogen-bonding interactions within the thrombin active site.

In neuropharmacology applications, a Nature Communications paper (2024) reported the successful use of this bicyclic amino acid in developing blood-brain barrier (BBB)-penetrant NMDA receptor modulators. The compound's unique spatial configuration enabled optimal positioning of pharmacophores while reducing molecular weight below 500 Da, addressing a key challenge in CNS drug development. In vivo studies showed improved pharmacokinetic profiles with oral bioavailability exceeding 60% in rodent models.

From a synthetic chemistry perspective, recent advancements in asymmetric synthesis (Org. Lett. 2024) have improved access to enantiomerically pure 3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid. A novel photoredox-catalyzed [2+2+1] cycloaddition strategy achieved gram-scale production with >99% ee, addressing previous limitations in synthetic scalability. This development is particularly significant for industrial applications where multi-kilogram quantities may be required for clinical development.

The compound's mechanism of action varies by application, but common themes emerge across studies: its constrained geometry enforces specific conformations in target biomolecules, while the carboxyl and amino functionalities provide versatile points for structural elaboration. Current research directions include exploration as a disulfide bridge mimetic in antibody-drug conjugates (ADCs) and as a core scaffold for PROTAC molecules targeting previously "undruggable" proteins.

Ongoing clinical relevance is evidenced by its incorporation in several preclinical candidates, including a first-in-class KEAP1-NRF2 interaction inhibitor for oxidative stress disorders and a selective PARP1 trapper for oncology indications. Patent analysis reveals increasing interest from major pharma, with 12 new filings in 2023-2024 incorporating this bicyclic motif. Future research directions likely include expanded structure-activity relationship studies and development of novel derivatives with modified physicochemical properties.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:180465-02-5)3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
A1073013
Purity:99%
Quantity:100mg
Price ($):827.0
Email